Ethyl allyl disulfide
Overview
Description
Ethyl allyl disulfide is an organic compound that belongs to the class of disulfides. It is characterized by the presence of an ethyl group and an allyl group attached to a disulfide bond (S-S). This compound is often found in garlic and other Allium species, contributing to their distinctive aroma and potential health benefits.
Mechanism of Action
Target of Action
Ethyl allyl disulfide (EAD), a major organosulfur compound found in garlic, has been shown to have significant biological activity . Its primary targets include various types of tumor cells, including gynecological cancers, hematological cancers, lung cancer, neural cancer, skin cancer, prostate cancer, gastrointestinal tract and associated cancers, and hepatocellular cancer cell line . Another target of EAD is Tau, a protein associated with the functions of the neuronal cytoskeleton .
Mode of Action
The interaction of EAD with its targets results in significant changes. For instance, EAD has been found to exhibit anti-tumor activity against many types of tumor cells . In the case of Tau, EAD has been found to have an anti-cytoskeletal action, offering potential new ways of treating neuronal illnesses linked with Tau phosphatases and the impairment of hyperphosphorylation .
Biochemical Pathways
EAD affects several biochemical pathways. For example, diallyl trisulfide, a compound similar to EAD, has been shown to stimulate the Nrf2-ARE pathway in rat models, resulting in the protection of kidney tissue against arsenic-induced oxidative stress
Pharmacokinetics
The pharmacokinetics of EAD, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. A comprehensive investigation of EAD’s pharmacokinetics was conducted by orally administering a dose to rats. Allylmethyl sulfide (AMS), allylmercaptan (AM), allyl methyl sulfone, and allyl methyl sulfoxide were recognized as EAD metabolites in the plasma, stomach, urine, and liver of rats . Detailed pharmacokinetic parameters and studies on ead, especially as an anticancer agent, are still limited .
Result of Action
The molecular and cellular effects of EAD’s action are significant. As mentioned earlier, EAD exhibits anti-tumor activity against many types of tumor cells . It also has an anti-cytoskeletal action on Tau, a protein associated with the functions of the neuronal cytoskeleton .
Action Environment
The action, efficacy, and stability of EAD can be influenced by various environmental factors. For instance, the organosulfur components in garlic-derived compounds like EAD are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation when exposed to unfavorable circumstances like high temperatures, light, and oxygen . Encapsulation techniques using various wall materials and technology have been employed to increase the stability and applicability of the bioactive components in garlic, including EAD .
Biochemical Analysis
Biochemical Properties
Ethyl Allyl Disulfide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of a large number of compounds . The nature of these interactions is often through the sulfur atom in the disulfide group, which can form covalent bonds with other molecules .
Cellular Effects
This compound has been reported to have various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate cell signaling pathways related to the pathogenesis of several chronic diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to cause the hyperacetylation of histones H4 and H3, which may trigger the arrest of the cell cycle and reduce cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound can impede oxidative stress and chronic inflammation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High-dose, long-term exposure to raw garlic, which contains this compound, has been shown to cause weight loss and anemia due to red blood cell lysis
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being researched.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It is known that the formation of disulfide bonds between cysteine residues is an integral component of the three-dimensional structure of many proteins . The specific compartments or organelles that this compound is directed to, and any targeting signals or post-translational modifications that direct it, are still being studied.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl allyl disulfide can be synthesized through the reaction of ethyl mercaptan with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the ethyl mercaptan acts as a nucleophile, attacking the allyl chloride to form the disulfide bond.
Industrial Production Methods: In industrial settings, this compound is typically produced through the oxidation of ethyl and allyl thiols. This process involves the controlled oxidation of the thiols using oxidizing agents such as hydrogen peroxide or iodine, resulting in the formation of the disulfide bond.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiols using reducing agents like lithium aluminum hydride.
Substitution: The disulfide bond can be cleaved and substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Ethyl allyl sulfoxide, ethyl allyl sulfone.
Reduction: Ethyl thiol, allyl thiol.
Substitution: Various substituted disulfides.
Scientific Research Applications
Ethyl allyl disulfide has been extensively studied for its potential health benefits and applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and cardiovascular benefits.
Industry: Utilized in the flavor and fragrance industry due to its distinctive aroma.
Comparison with Similar Compounds
- Diallyl disulfide
- Allyl methyl disulfide
- Methyl allyl disulfide
This compound stands out due to its unique structure and the specific health benefits it offers, making it a valuable compound for further research and application.
Properties
IUPAC Name |
3-(ethyldisulfanyl)prop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S2/c1-3-5-7-6-4-2/h3H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLRNCWMAKPXJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSSCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335497 | |
Record name | Ethyl allyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72437-63-9 | |
Record name | Ethyl allyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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